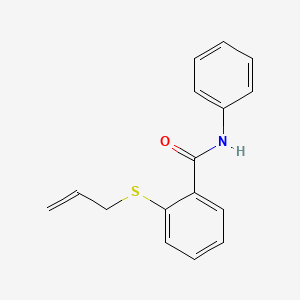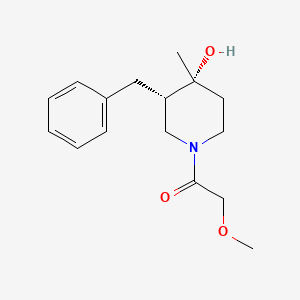
N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide, also known as AQ-RA 741, is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in various fields. This compound is a potent antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor and has been shown to have a wide range of effects on the central nervous system.
作用機序
The mechanism of action of N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide 741 is primarily through its antagonistic effects on the NR2B subunit of the NMDA receptor. This receptor is involved in various physiological processes such as learning and memory, and its dysfunction has been implicated in various neurological disorders. By blocking the activity of this receptor, this compound 741 may help to prevent neuronal damage and improve cognitive function.
Biochemical and Physiological Effects:
This compound 741 has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective effects, it has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various other diseases such as cancer and cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of using N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide 741 in laboratory experiments is its potent and specific effects on the NR2B subunit of the NMDA receptor. This allows researchers to study the role of this receptor in various physiological processes and diseases. However, one of the limitations of using this compound 741 is its relatively high cost and limited availability, which may make it difficult for some researchers to obtain.
将来の方向性
There are several potential future directions for research on N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide 741. One area of interest is in the development of new drugs based on the structure of this compound 741 that may have even greater potency and specificity for the NR2B subunit of the NMDA receptor. Another area of research is in the development of new therapeutic applications for this compound 741, such as in the treatment of cancer or cardiovascular disease. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound 741 and its potential applications in various fields of scientific research.
合成法
The synthesis of N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide 741 involves the reaction of 3-chloroaniline with 3-methoxyquinoxaline-2-carboxylic acid to form the intermediate product, which is then reacted with 3-bromopropionyl chloride to yield the final product. The synthesis process is relatively straightforward and can be carried out using standard laboratory techniques.
科学的研究の応用
N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide 741 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neuropharmacology, where this compound 741 has been shown to have potent neuroprotective effects and may be useful in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
特性
IUPAC Name |
N-(3-chlorophenyl)-3-(3-methoxyquinoxalin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-24-18-16(21-14-7-2-3-8-15(14)22-18)9-10-17(23)20-13-6-4-5-12(19)11-13/h2-8,11H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWJKNIOXWMGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1CCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(2-fluorobenzyl)oxy]quinoline](/img/structure/B5412827.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,N'-diethylurea](/img/structure/B5412838.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5412839.png)
![2-benzyl-5-imino-6-{4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5412843.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5412859.png)
![7-(4-methoxy-3-methylbenzoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5412865.png)
![1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5412871.png)
![2-(6-methoxy-2-naphthyl)-4-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]morpholine](/img/structure/B5412873.png)
![N,3-dimethyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-furamide](/img/structure/B5412877.png)



![1-ethyl-3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5412927.png)
